molecular formula C22H19FN4OS B2995867 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 1170642-00-8

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2995867
CAS No.: 1170642-00-8
M. Wt: 406.48
InChI Key: OALSNNRRJPACTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-fluorobenzo[d]thiazol-2-yl group linked to a 3-methyl-1H-pyrazol-5-yl moiety via an amide bond. The pyrazole ring is further connected to a 5,6,7,8-tetrahydronaphthalene-2-carboxamide group, which introduces a bicyclic, partially saturated aromatic system.

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS/c1-13-10-20(25-21(28)16-7-6-14-4-2-3-5-15(14)11-16)27(26-13)22-24-18-9-8-17(23)12-19(18)29-22/h6-12H,2-5H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALSNNRRJPACTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and other therapeutic areas. This article explores the synthesis, biological activity, and relevant case studies pertaining to this compound.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the benzothiazole moiety followed by pyrazole and naphthalene derivatives. The detailed synthetic route can be outlined as follows:

  • Formation of Benzothiazole : The initial step involves the reaction of 6-fluorobenzothiazole with appropriate amines.
  • Pyrazole Synthesis : Subsequently, a pyrazole ring is formed through condensation reactions involving hydrazine derivatives.
  • Naphthalene Carboxamide Formation : Finally, the carboxamide group is introduced to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzothiazoles and pyrazoles. For instance:

  • Cell Proliferation Inhibition : this compound has shown significant inhibition of cell proliferation in various cancer cell lines including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at concentrations as low as 1 μM .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating pathways that lead to programmed cell death.
  • Cell Cycle Arrest : It has been observed to halt cell cycle progression, thereby preventing further proliferation of malignant cells .

Study 1: Antitumor Activity

In a recent study focusing on the synthesis and biological evaluation of novel benzothiazole compounds, it was found that derivatives similar to this compound exhibited promising anticancer activity. The study reported that these compounds significantly inhibited IL-6 and TNF-alpha activity which are critical in cancer progression .

Study 2: Comparative Analysis

A comparative analysis with other known benzothiazole derivatives revealed that the target compound showed superior activity against specific cancer cell lines compared to standard treatments. This suggests its potential as a lead compound for further drug development.

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-...A4311Apoptosis induction
N-(4-nitrobenzyl) benzo[d]thiazol-2-amineA5492Cell cycle arrest
PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole)H12994Anti-tumor properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds, sourced from pharmacopeial and chemical profiling literature, highlight key similarities and differences in molecular architecture, substituents, and physicochemical properties.

Structural and Functional Analogues

2.1.1 N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
  • Molecular Formula : C₁₆H₁₂N₄OS₂
  • Molecular Weight : 356.42 g/mol
  • Key Differences: Replaces the 6-fluorobenzo[d]thiazole with a non-fluorinated benzothiazole. Substitutes the tetrahydronaphthalene-carboxamide with a 5-methylthiophen-2-yl group. Lacks the pyrazole’s 3-methyl group present in the target compound.
  • Implications : The absence of fluorine may reduce electronegativity and metabolic stability, while the thiophene group decreases lipophilicity compared to the tetrahydronaphthalene system.
2.1.2 1-Ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide
  • Molecular Formula : C₁₈H₁₇FN₆OS
  • Molecular Weight : 384.4 g/mol
  • Key Differences :
    • Retains the 6-fluorobenzo[d]thiazole and 3-methylpyrazole but replaces the tetrahydronaphthalene-carboxamide with a 1-ethyl-3-methylpyrazole group.
2.1.3 1,3-Dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
  • Molecular Formula : C₇H₉N₅OS
  • Molecular Weight : 211.24 g/mol
  • Key Differences :
    • Utilizes a 1,2,3-thiadiazole instead of benzothiazole.
    • Features a simpler 1,3-dimethylpyrazole core lacking the fluorine and tetrahydronaphthalene groups.
  • Implications : The thiadiazole ring increases polarity, while the smaller structure may limit bioavailability due to reduced lipophilicity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₀FN₃OS* ~381.47 6-fluoro-benzothiazole, 3-methylpyrazole, tetrahydronaphthalene-carboxamide
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₂N₄OS₂ 356.42 Benzothiazole, 5-methylthiophene, pyrazole-carboxamide
1-Ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide C₁₈H₁₇FN₆OS 384.40 6-fluoro-benzothiazole, 3-methylpyrazole, ethyl-methylpyrazole-carboxamide
1,3-Dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide C₇H₉N₅OS 211.24 1,3-dimethylpyrazole, thiadiazole-carboxamide

Research Findings and Implications

  • Fluorine Substitution: The 6-fluoro group in the target compound and ’s analogue may improve metabolic stability and target affinity compared to non-fluorinated analogues like .
  • Heterocyclic Diversity : Thiadiazole-containing compounds (e.g., ) exhibit higher polarity but lower molecular weight, which may limit their pharmacokinetic profiles compared to benzothiazole derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a procedure using K₂CO₃ in DMF to facilitate alkylation of pyrazole intermediates. Yield optimization (e.g., 64–76%) depends on solvent choice (DMF or ethanol), reaction time, and stoichiometric ratios of reagents like RCH₂Cl (1.1 mmol) . Crystallization from ethanol/DMF mixtures improves purity, as noted in and .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹), while ¹H/¹³C-NMR resolves substituent environments (e.g., fluorobenzo[d]thiazol protons at δ 7.2–8.1 ppm). Mass spectrometry confirms molecular weight via M⁺ peaks (e.g., reports M⁺ at m/z 404.4) .

Q. How can researchers address solubility challenges during purification?

Mixed-solvent systems (e.g., ethanol/water 4:1) enhance crystallization efficiency, as demonstrated in and . For polar intermediates, DMF or DMSO may be used, but residual solvent removal requires vacuum drying or lyophilization .

Advanced Research Questions

Q. How do tautomeric equilibria (e.g., thione-thiol tautomerism) affect the compound’s reactivity?

Experimental (IR/Raman) and computational studies (e.g., DFT) can resolve tautomeric states. highlights thione-thiol tautomerism in oxadiazole analogs, where sulfur hybridization (sp² vs. sp³) influences hydrogen bonding and biological activity .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Pharmacokinetic profiling (e.g., metabolic stability assays) and molecular docking () identify off-target interactions. For instance, fluorobenzo[d]thiazol derivatives may exhibit poor membrane permeability, necessitating prodrug modifications .

Q. How can researchers optimize process parameters for scale-up synthesis?

classifies chemical engineering methods like membrane separation (RDF2050104) and process simulation (RDF2050108) to improve yield and reduce waste. Continuous-flow reactors may mitigate exothermic risks in alkylation steps .

Q. What computational methods predict the compound’s binding affinity to target proteins?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with kinases or GPCRs. validates docking scores (e.g., ΔG = −9.2 kcal/mol) against experimental IC₅₀ values, adjusting for solvation effects .

Q. How do substituent modifications (e.g., fluorobenzothiazol vs. methoxyphenyl) alter bioactivity?

SAR studies in and compare substituent electronegativity and steric effects. For example, 4-methoxyphenyl groups () enhance metabolic stability, while fluorinated analogs improve target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.